Cas no 60138-14-9 (1,2-Dipalmitoyl-3-myristoyl-rac-glycerol)
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol Chemical and Physical Properties
Names and Identifiers
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- Hexadecanoic acid, 1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediylester
- 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
- (2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate
- 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, ~99%
- 1,2-Dihexadecanoyl-3-tetradecanoyl-rac-glycerol
- Hexadecanoic acid, 1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl ester; 3-Myristo-1,2-di- palmitin; 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol; 1,3-Dihexadecanoyl-2-tetradecanoyl-glycerol
- PD069935
- 57416-13-4
- DTXSID30972903
- SCHEMBL2733344
- 115223-98-8
- 60138-14-9
- 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
- 1,2-Palmitin-3-Myristin
- TG 14:0_16:0_16:0
- 3-(Tetradecanoyloxy)propane-1,2-diyl dipalmitate
- 1-(HEXADECANOYLOXY)-3-(TETRADECANOYLOXY)PROPAN-2-YL HEXADECANOATE
- TG 46:0
- DB-250031
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- Inchi: 1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
- InChI Key: JWVXCFSNEOMSHH-UHFFFAOYSA-N
- SMILES: O(C(CCCCCCCCCCCCCCC)=O)C(COC(CCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O
Computed Properties
- Exact Mass: 778.70504071g/mol
- Monoisotopic Mass: 778.70504071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 55
- Rotatable Bond Count: 48
- Complexity: 813
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 20.9
- Topological Polar Surface Area: 78.9Ų
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D486935-25mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | 25mg |
$167.00 | 2023-05-18 | ||
| TRC | D486935-50mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | 50mg |
$224.00 | 2023-05-18 | ||
| TRC | D486935-100mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | 100mg |
$402.00 | 2023-05-18 | ||
| TRC | D486935-250mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | 250mg |
$930.00 | 2023-05-18 | ||
| TRC | D486935-500mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | 500mg |
$ 1800.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74826-1mg |
1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol |
60138-14-9 | 98% | 1mg |
¥1199.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74826-5mg |
1,2-Dipalmitoyl-3-Myristoyl-rac-glycerol |
60138-14-9 | 98% | 5mg |
¥4055.00 | 2022-04-26 | |
| Larodan | 34-1624-7-25mg |
1,2-Palmitin-3-Myristin |
60138-14-9 | >99% | 25mg |
€161.00 | 2025-03-07 | |
| 1PlusChem | 1P01E5A9-5mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | ≥98% | 5mg |
$78.00 | 2024-04-22 | |
| 1PlusChem | 1P01E5A9-10mg |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol |
60138-14-9 | ≥98% | 10mg |
$109.00 | 2024-04-22 |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Recent Advances in the Study of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (CAS: 60138-14-9) and Its Applications in Chemical Biology and Medicine
The compound 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (CAS: 60138-14-9) has garnered significant attention in the field of chemical biology and medicine due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this triglyceride, focusing on its synthesis, characterization, and emerging roles in drug delivery and lipid metabolism.
Recent studies have highlighted the importance of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol as a model lipid for investigating membrane dynamics and lipid-protein interactions. Its asymmetric acyl chain distribution (two palmitoyl and one myristoyl groups) provides a versatile platform for studying the effects of lipid heterogeneity on cellular processes. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its molecular structure and behavior in biological systems.
In the realm of drug delivery, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has shown promise as a component of lipid-based nanoparticles. Research published in 2023 demonstrated its ability to enhance the stability and bioavailability of hydrophobic drugs, particularly in oral formulations. The compound's melting point (approximately 45-50°C) and phase transition behavior make it suitable for temperature-sensitive delivery systems, opening new avenues for targeted therapy.
Metabolic studies have revealed intriguing insights into the compound's role in lipid homeostasis. Unlike symmetric triglycerides, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol appears to be metabolized differently by pancreatic lipases, suggesting potential applications in managing metabolic disorders. Clinical trials are currently investigating its effects on cholesterol absorption and energy metabolism.
The pharmaceutical industry has taken note of these developments, with several patents filed in 2023-2024 for formulations containing 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol as an excipient or active ingredient. Analytical methods for its quantification in complex matrices have also advanced, with new HPLC-MS protocols achieving detection limits below 0.1 ng/mL.
Future research directions include exploring the compound's immunomodulatory properties and its potential in vaccine adjuvants. Preliminary data suggest that the rac-glycerol backbone may influence dendritic cell activation, though mechanistic studies are still ongoing. The scientific community anticipates that continued investigation of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol will yield important discoveries at the intersection of lipid chemistry and biomedical applications.